molecular formula C16H19N3O2 B14144049 (3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanehydrazide CAS No. 667427-64-7

(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanehydrazide

Cat. No.: B14144049
CAS No.: 667427-64-7
M. Wt: 285.34 g/mol
InChI Key: YZVUTLGVCDWYBC-LCYFTJDESA-N
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Description

(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1’-cyclopentane]-1-ylidenepropanehydrazide is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1’-cyclopentane]-1-ylidenepropanehydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic structure and the introduction of the hydrazide group. Common synthetic routes may involve cyclization reactions, condensation reactions, and the use of protecting groups to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1’-cyclopentane]-1-ylidenepropanehydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1’-cyclopentane]-1-ylidenepropanehydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of spirocyclic structures on biological systems. It can serve as a model compound for understanding the interactions between spirocy

Properties

CAS No.

667427-64-7

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanehydrazide

InChI

InChI=1S/C16H19N3O2/c17-19-15(21)14(20)9-13-12-6-2-1-5-11(12)10-16(18-13)7-3-4-8-16/h1-2,5-6,9,18H,3-4,7-8,10,17H2,(H,19,21)/b13-9-

InChI Key

YZVUTLGVCDWYBC-LCYFTJDESA-N

Isomeric SMILES

C1CCC2(C1)CC3=CC=CC=C3/C(=C/C(=O)C(=O)NN)/N2

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C(=CC(=O)C(=O)NN)N2

solubility

27.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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